

Technical Guide: Solubility Profile & Handling of Cresidine Sulfonamide

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Compound of Interest

Compound Name: Cresidine Sulfonamide

CAS No.: 98489-97-5

Cat. No.: B1591429

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Executive Summary

Cresidine Sulfonamide (2-methoxy-5-methylbenzenesulfonamide) is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red 40 precursors) and sulfonamide-based pharmaceuticals.^[1] Its utility is defined by its solubility behavior: it exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (Ethanol, Methanol) at elevated temperatures, and negligible solubility in non-polar hydrocarbons.^[1]

This guide provides a validated solubility framework, thermodynamic rationale, and purification protocols to ensure high-yield processing and removal of genotoxic impurities like p-cresidine.^[1]

Chemical Identity & Physicochemical Properties

Understanding the molecular architecture is the first step to predicting solvent interaction.^[1]

Property	Specification
Chemical Name	2-Methoxy-5-methylbenzenesulfonamide
Common Name	Cresidine Sulfonamide
CAS Number	98489-97-5
Molecular Formula	C ₈ H ₁₂ N ₂ O ₃ S
Molecular Weight	216.26 g/mol
Physical State	Crystalline Solid (Off-white to pale yellow)
Melting Point	183°C
Predicted pKa	~10.23 (Sulfonamide N-H acidity)
LogP	~-0.8 - 1.2 (Moderate Lipophilicity)

Data Sources: ChemicalBook [1], PubChem [2].

Solubility Thermodynamics

The solubility of **Cresidine Sulfonamide** is governed by two competing structural motifs:

- The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of hydrogen bonding.[1] The acidic proton (pKa ~10.[1]2) allows for deprotonation in basic media, drastically increasing solubility in aqueous alkaline solutions.[1]
- The Cresidine Core (Methoxy-Methyl-Benzene): Lipophilic and aromatic.[1] This moiety limits solubility in pure water but facilitates interaction with organic aromatic solvents.[1]

Solvent Interaction Mechanism

- Polar Aprotic (DMSO, DMF): Excellent solvents.[1][2] The sulfonyl oxygen accepts hydrogen bonds, while the solvent's dipole stabilizes the polar sulfonamide bond.[1]
- Polar Protic (MeOH, EtOH): Good solvents, especially when heated.[1][2] They engage in H-bonding with both the sulfonamide nitrogen and oxygen.[1]

- Non-Polar (Hexane, Cyclohexane): Poor solvents.[1] The cohesive energy density of the crystal lattice (high melting point of 183°C) cannot be overcome by weak Van der Waals forces.

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility for processing and purification.

Solvent Class	Solvent	Solubility Rating	Temperature Dependence	Application
Polar Aprotic	DMSO	High (>100 mg/mL)	Low	Stock solutions, Reactions
DMF	High (>100 mg/mL)	Low	Reactions	
Polar Protic	Methanol	Moderate	High	Recrystallization
Ethanol (95%)	Moderate	High	Preferred Recrystallization Solvent	
Isopropanol	Low-Moderate	High	Anti-solvent precipitation	
Chlorinated	DCM	Moderate	Low	Extraction
Non-Polar	Hexane	Negligible	Negligible	Impurity washing
Aqueous	Water (pH 7)	Very Low	Moderate	Anti-solvent
NaOH (1M)	High	Low	Dissolution via salt formation	

Note: "High" indicates rapid dissolution at room temperature; "Moderate" requires heating or large volumes.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent.[1]

- Preparation: Weigh an excess of **Cresidine Sulfonamide** (approx. 50 mg) into a 20 mL scintillation vial.
- Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).[1]
- Equilibration: Seal the vial and agitate at the target temperature (25°C or 40°C) for 24 hours using an orbital shaker.
- Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids.
 - Critical Step: Ensure the supernatant is clear.[1][3] If "oiling out" occurs, the temperature is likely above the solvent's saturation point for that specific concentration [3].[1]
- Quantification: Remove an aliquot of the supernatant, dilute with mobile phase, and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

Objective: To purify crude **Cresidine Sulfonamide** and remove genotoxic p-cresidine impurities.[1]

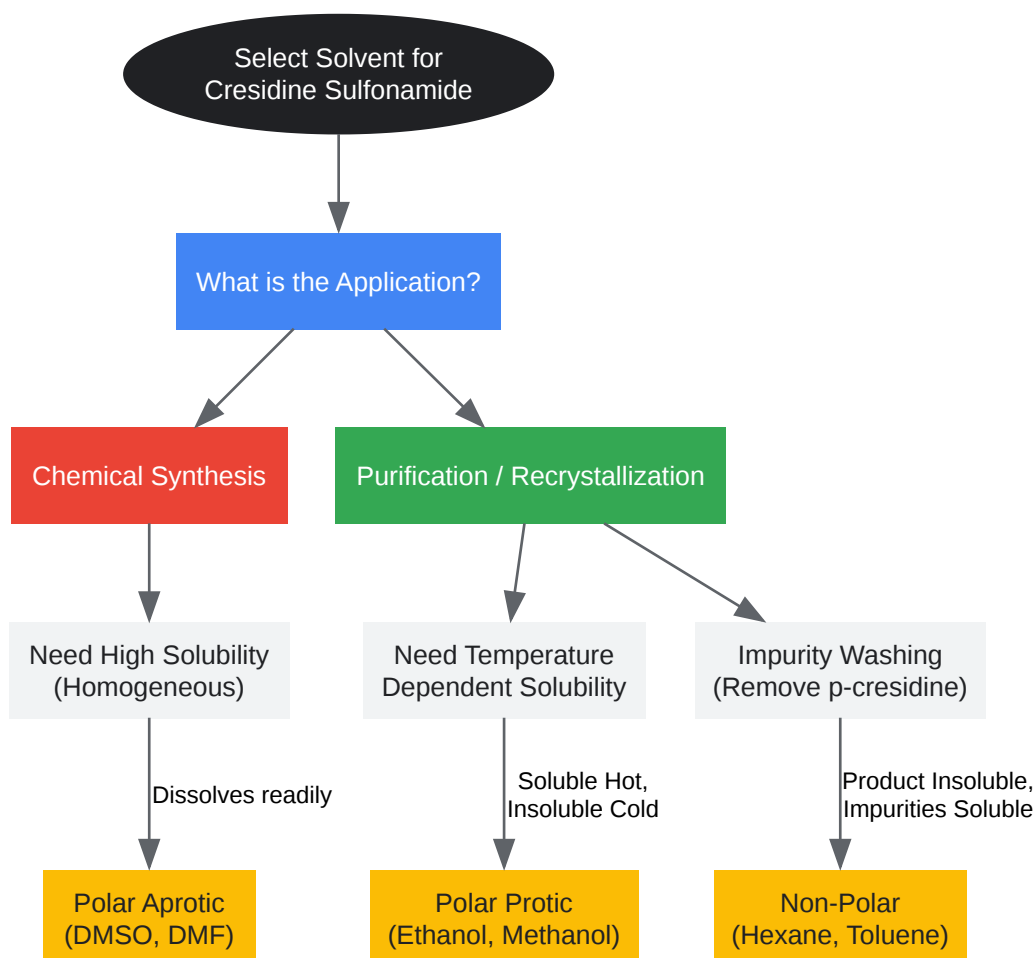
- Dissolution: Suspend crude solid in 95% Ethanol (10 mL per gram of solid).
- Heating: Heat the mixture to reflux (approx. 78°C) until the solid completely dissolves.
 - Troubleshooting: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.[1]
- Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
 - Nucleation: If no crystals form, scratch the glass or add a seed crystal.[1][4]
- Cooling: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

- Filtration: Collect crystals via vacuum filtration.[1][4]
- Washing: Wash the filter cake with cold Isopropanol or Hexane.
 - Why Hexane? Hexane will wash away residual lipophilic impurities (like unreacted p-cresidine) without dissolving the sulfonamide product [4].[1]
- Drying: Dry under vacuum at 50°C.

Visualization of Workflows

Logic Tree: Solvent Selection Strategy

This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).

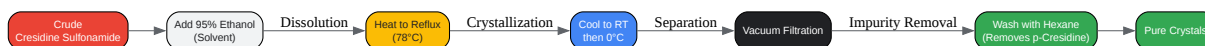


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Figure 1: Decision matrix for solvent selection based on solubility thermodynamics and process goals.[1]

Recrystallization & Purification Workflow

A visual representation of Protocol B, highlighting the critical impurity removal step.



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Figure 2: Step-by-step purification workflow emphasizing the selective washing step for impurity clearance.[1]

Safety & Handling (E-E-A-T)

Warning: The precursor, p-cresidine, is a known carcinogen (Group 2B).[1] While the sulfonamide derivative is generally less toxic, trace amounts of unreacted precursor may remain.[1]

- Engineering Controls: Always handle in a fume hood.
- PPE: Nitrile gloves, safety goggles, and N95/P100 particulate respirator if handling powder. [1]
- Waste Disposal: Solvents containing this compound must be disposed of as hazardous organic waste.[1] Do not pour down the drain.

References

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